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Compound of Interest

Compound Name: Einecs 258-578-7

Cat. No.: B15467800

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for Einecs 258-578-7, chemically
identified as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate. The Chemical Abstracts Service
(CAS) registry number for this compound is 53478-61-8, and its molecular formula is
C30H6003Sn.

Executive Summary: Publicly available spectroscopic data (Nuclear Magnetic Resonance,
Infrared, and Mass Spectrometry) specifically for Einecs 258-578-7 is limited. This guide,
therefore, provides a comprehensive overview of the expected spectroscopic characteristics
based on data from closely related organotin carboxylates and long-chain fatty acid esters. The
methodologies presented are standard analytical chemistry protocols for the characterization of
such compounds.

Chemical Structure and General Properties

IUPAC Name: tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate
Molecular Formula: C30H6003Sn
Molecular Weight: 587.5 g/mol

The molecule consists of a tributyltin moiety esterified with (Z,7R)-7-hydroxyoctadec-9-enoic
acid, a derivative of ricinoleic acid. The presence of the organotin group and the long-chain
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carboxylate with hydroxyl and alkene functionalities will dictate its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Einecs 258-578-7 is not available, the expected chemical shifts for
its key structural components can be inferred from studies on analogous organotin
carboxylates and long-chain fatty acid derivatives.[1][2][3][4][5]

Table 1: Predicted tH NMR Chemical Shifts
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Protons

Predicted Chemical

. Multiplicity Notes
Shift (6, ppm)

Sn-(CH2)3-CHs

Terminal methyl
0.85-0.95 Triplet protons of the butyl

groups.

Sn-CH2-CH2-CH2-CHs

_ Methylene protons of
1.25-1.70 Multiplet
the butyl groups.

Sn-CHz-(CHz2)2-CHs

) Methylene protons
0.90-1.30 Multiplet )
alpha to the tin atom.

=CH-CH=

Vinylic protons of the

5.30 - 5.60 Multiplet
C9-C10 double bond.

-CH(OH)-

Proton on the carbon
3.60 - 3.70 Multiplet bearing the hydroxyl

group.

-COO-CHz2-

Methylene protons
2.20-2.40 Triplet alpha to the carboxyl

group.

-OH

Hydroxyl proton;
. i position is solvent and
Variable Singlet (broad) )
concentration

dependent.

Chain -CHa-

Methylene protons of
1.20-1.40 Multiplet the fatty acid

backbone.

Chain -CHs

Terminal methyl
0.80-0.90 Triplet protons of the fatty
acid chain.

Table 2: Predicted 3C NMR Chemical Shifts
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Predicted Chemical Shift

Carbon Notes
(3, ppm)

Terminal methyl carbons of the
Sn-(CH2)3-CHs 13.5-14.5

butyl groups.

Methylene carbons of the butyl
Sn-CH2-CH2-CH2-CHs 26.0-29.0

groups.

Methylene carbons alpha to
Sn-CHz2-(CH2)2-CHs 16.0 - 18.0 _

the tin atom.
C=0 170 - 175 Carbonyl carbon of the ester.
CH=CH 125 - 135 Vinylic carbons.

Carbon bearing the hydroxyl
-CH(OH)- 70-75

group.

Methylene carbon alpha to the
-COO-CH:- 34.0-36.0

carboxyl group.

_ Methylene carbons of the fatty

Chain -CHa- 22.0-32.0 _

acid backbone.

) Terminal methyl carbon of the

Chain -CHs 14.0- 145

fatty acid chain.

119S5n NMR Spectroscopy: The chemical shift in 12°Sn NMR is highly sensitive to the
coordination number of the tin atom. For a tetracoordinated tin center in a tributyltin
carboxylate, a chemical shift in the range of +80 to +140 ppm is expected.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for obtaining NMR spectra of a compound like Einecs 258-
578-7 would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to 'H NMR.

e 11950 NMR Acquisition: If available, acquire the spectrum using a multinuclear probe.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester carbonyl group, the C-O
bonds, the O-H bond, the C=C bond, and the various C-H bonds of the alkyl chains.

Table 3: Predicted IR Absorption Frequencies

Predicted Frequency

Functional Group Intensity
(cm™)

O-H Stretch (hydroxyl) 3200 - 3600 Broad, Medium

C-H Stretch (alkane) 2850 - 3000 Strong

C=0 Stretch (ester) 1735 - 1750 Strong

C=C Stretch (alkene) 1640 - 1680 Medium to Weak

C-O Stretch (ester) 1150 - 1250 Strong

Sn-C Stretch 500 - 600 Medium to Weak

The position of the C=0 stretching vibration can provide information about the coordination of
the carboxylate group to the tin atom.[6][7]

Experimental Protocol for IR Spectroscopy
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o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for direct
analysis of the neat sample.[6]

 Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm~1).

o Data Processing: Perform a background subtraction and identify the characteristic
absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation
pattern of the molecule. For organotin compounds, techniques like Electrospray lonization
(ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are often employed.[8][9][10][11]

Expected Fragmentation Pattern:

e Molecular lon Peak [M]* or Adducts [M+H]*, [M+Na]*: The presence of these peaks would
confirm the molecular weight of the compound.

o Loss of Butyl Groups: A characteristic fragmentation pattern for tributyltin compounds is the
successive loss of butyl radicals (¢CaHo).

o Cleavage of the Ester Bond: Fragmentation at the ester linkage will result in ions
corresponding to the tributyltin cation and the carboxylate anion (or its fragments).

o Fragments from the Fatty Acid Chain: Further fragmentation of the octadecenoate chain will
occur.

The isotopic pattern of tin (which has several stable isotopes) will be a key feature in identifying
tin-containing fragments in the mass spectrum.

Experimental Protocol for Mass Spectrometry
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+ Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) for ESI-MS.

¢ Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

+ Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

o Data Analysis: ldentify the molecular ion and characteristic fragment ions. Analyze the
isotopic distribution for tin-containing fragments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an
organotin carboxylate.
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Caption: General workflow for spectroscopic analysis.
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Caption: Structure-Spectra relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Einecs 258-578-7: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15467800#spectroscopic-data-for-einecs-258-578-7-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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